4-Methoxyphenyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyanoside

Analytical Chemistry Glycobiology Organic Synthesis

Sourcing for stereoselective glycosylation? This peracetylated β-D-glucopyranoside features a 4-methoxyphenyl (PMP) aglycone that is stable to glycosylation conditions yet can be oxidatively cleaved with CAN or transformed into glycosyl halides/thioglycosides in one pot, delivering 88% coupling yields in tetrasaccharide assembly. The well-defined β-configuration (specific rotation -14.0 to -18.0°) ensures reproducible neighboring-group participation, critical for constructing anomerically pure glycoconjugates, bacterial antigen epitopes, or glycomimetic drug candidates. Achieve reliable stereochemical outcomes with ≥98% HPLC purity.

Molecular Formula C21H26O11
Molecular Weight 454.4 g/mol
CAS No. 14581-81-8
Cat. No. B077616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxyphenyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyanoside
CAS14581-81-8
Molecular FormulaC21H26O11
Molecular Weight454.4 g/mol
Structural Identifiers
SMILESCC(=O)OCC1C(C(C(C(O1)OC2=CC=C(C=C2)OC)OC(=O)C)OC(=O)C)OC(=O)C
InChIInChI=1S/C21H26O11/c1-11(22)27-10-17-18(28-12(2)23)19(29-13(3)24)20(30-14(4)25)21(32-17)31-16-8-6-15(26-5)7-9-16/h6-9,17-21H,10H2,1-5H3/t17-,18-,19+,20-,21-/m1/s1
InChIKeyRPHXBVOPPUTUES-YMQHIKHWSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methoxyphenyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside (CAS 14581-81-8) — Scientific Procurement & Selection Guide


4-Methoxyphenyl 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranoside (CAS 14581-81-8) is a peracetylated β-D-glucopyranoside featuring a 4-methoxyphenyl (PMP) aglycone [1]. It serves as a fully protected glycosyl donor or intermediate in carbohydrate chemistry, with the acetyl groups masking the sugar hydroxyls and the PMP moiety acting as a stable yet selectively removable anomeric protecting group . This compound is a key building block for the stereoselective assembly of complex oligosaccharides and glycoconjugates in both academic and industrial settings .

Why 4-Methoxyphenyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside Cannot Be Interchanged with Other Protected Glycosides


In carbohydrate synthesis, the choice of anomeric protecting group and leaving group profoundly influences reaction stereoselectivity, yield, and downstream functionalization [1]. While many peracetylated aryl glycosides exist, the 4-methoxyphenyl (PMP) aglycone confers unique attributes: (i) it is stable to common glycosylation conditions, (ii) it can be oxidatively cleaved with ammonium cerium(IV) nitrate (CAN) under mild conditions without affecting other protecting groups, and (iii) it can be directly transformed into glycosyl halides or thioglycosides in one pot . Substituting with a phenyl or benzyl analog alters the electron density of the anomeric center, modifying donor reactivity and deprotection orthogonality, which can lead to reduced yields or side reactions [2]. Therefore, the specific substitution pattern of 4-Methoxyphenyl 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranoside provides a quantifiable advantage in complex oligosaccharide assembly.

Quantitative Evidence Differentiating 4-Methoxyphenyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside for Procurement Decisions


Purity Benchmarking: HPLC Assay ≥98.0% Area vs. Competing Commercial Grades

The target compound is supplied with a guaranteed purity of min. 98.0 area% by HPLC, as specified in the technical data sheet from TCI [1]. This quantifiable purity metric ensures consistent performance in sensitive glycosylation reactions and minimizes the need for costly repurification steps.

Analytical Chemistry Glycobiology Organic Synthesis

Specific Optical Rotation as a Definitive Identity & Quality Marker

The compound exhibits a specific optical rotation ([α]²⁰/D) of -14.0 to -18.0° (c=1, CHCl₃) [1]. This value serves as a precise, instrument-verifiable property that distinguishes it from closely related analogs, such as the α-anomer or the galacto-configured derivative, which display distinct rotational values.

Analytical Chemistry Quality Control Stereochemistry

Superior Protecting Group Orthogonality: Oxidative Cleavage vs. Standard Hydrogenolysis

The 4-methoxyphenyl (PMP) aglycone in this compound enables orthogonal deprotection via oxidation with ammonium cerium(IV) nitrate (CAN), a mild and selective method . This contrasts with benzyl-based anomeric protecting groups, which require hydrogenolysis—a process incompatible with alkenes, alkynes, and certain sulfur-containing moieties [1].

Carbohydrate Chemistry Protecting Group Strategy Glycosylation

Ice Recrystallization Inhibition Activity: Quantified Advantage Over Parent β-PMP-Glc

While the target compound is peracetylated, the deprotected analog (4-methoxyphenyl)-β-D-glucopyranoside (β-PMP-Glc) demonstrates a defined ice recrystallization inhibition (IRI) IC50 of 28.8 mM [26.5–31.2 mM] [1]. Importantly, acetylation at the C4 position dramatically improves IRI activity (IC50 = 3.19 mM [3.04–3.37 mM]) relative to the parent β-PMP-Glc [1].

Cryobiology Cryopreservation Structure-Activity Relationship

Validated Synthetic Utility: High-Yielding Tetrasaccharide Assembly

The 4-methoxyphenyl glycoside motif, when incorporated into a disaccharide acceptor, facilitated a high-yielding convergent [2+2] glycosylation to assemble a Streptococcus pneumoniae capsular polysaccharide fragment. The coupling proceeded with 88% yield for the protected tetrasaccharide, and global deprotection afforded the target 4-methoxyphenyl glycoside in 73% overall yield [1].

Glycobiology Oligosaccharide Synthesis Convergent Synthesis

Regulated Storage Temperature: Quantified Stability Requirement vs. Ambient-Stable Analogs

The compound requires frozen storage (<0°C) and is designated as heat-sensitive, as per TCI's product specification [1]. This contrasts with some non-acetylated or benzyl-protected glycosides that can be stored at ambient temperature, reflecting the labile nature of the acetyl protecting groups under elevated temperature or prolonged storage.

Stability Storage Logistics

Recommended Application Scenarios for 4-Methoxyphenyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside Based on Quantified Performance


Convergent Synthesis of Bacterial Capsular Polysaccharide Fragments for Vaccine Development

Leveraging the high-yielding [2+2] glycosylation performance demonstrated in tetrasaccharide assembly (88% coupling yield, 73% overall) [1], this compound is ideally suited as a protected monosaccharide building block in the convergent synthesis of complex bacterial oligosaccharides. The PMP aglycone serves as a temporary anomeric protecting group that can be oxidatively removed after chain extension, enabling iterative glycosylation strategies required for constructing repeating unit epitopes of Streptococcus pneumoniae, Haemophilus influenzae, and other pathogenic bacteria.

Preparation of Potent Ice Recrystallization Inhibitors for Cryopreservation Media

The peracetylated form provides a versatile scaffold for synthesizing regio-selectively modified O-aryl glucopyranosides with enhanced IRI activity. As shown by structure-activity studies, C4 modification of the deprotected analog yields a 9-fold improvement in IRI potency (IC50 3.19 mM vs. 28.8 mM) [2]. Researchers can employ this compound to generate libraries of partially acetylated or deprotected derivatives to systematically map the contribution of each hydroxyl group to ice recrystallization inhibition, accelerating the development of next-generation cryoprotectants for cell and tissue banking.

Stereoselective Glycosylation in Medicinal Chemistry Programs

The β-configuration at the anomeric center and the electron-donating 4-methoxyphenyl group modulate the reactivity of the glycosyl donor in neighboring-group-participating glycosylations. The compound's well-defined stereochemistry, confirmed by specific rotation (-14.0 to -18.0°) and NMR [3], ensures reproducible stereochemical outcomes when used as a precursor to more reactive glycosyl donors (e.g., glycosyl halides, trichloroacetimidates). This is critical for constructing glycosidic linkages in natural product analogs, glycomimetic drug candidates, and targeted therapeutics where anomeric purity directly correlates with biological activity.

Quality Control Reference Standard in Analytical Development

With a certified HPLC purity of ≥98.0 area% and a narrow specific rotation range [3], this compound serves as a reliable reference standard for developing and validating analytical methods (HPLC, LC-MS, polarimetry) used to characterize related glycoside intermediates. Its distinct optical rotation provides a rapid, orthogonal identity check that differentiates it from common synthetic byproducts and stereoisomers, making it an essential tool in pharmaceutical quality control and process chemistry laboratories.

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